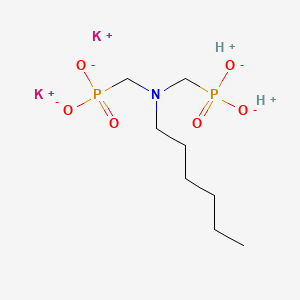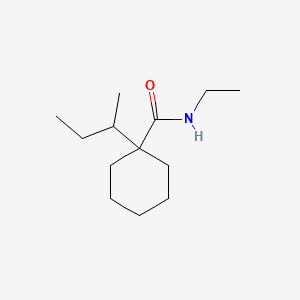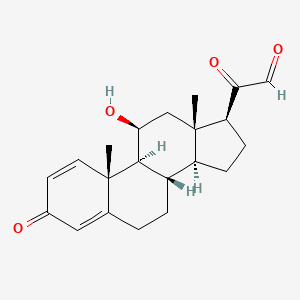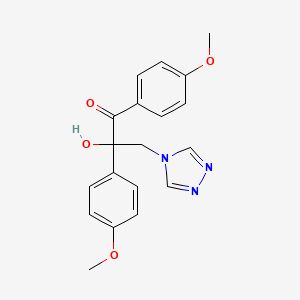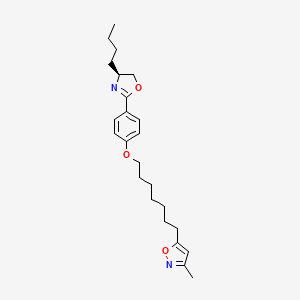
6b,7,10,10a-Tetrahydrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6b,7,10,10a-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 This compound is a derivative of fluoranthene, characterized by the addition of hydrogen atoms to specific positions on the fluoranthene structure, resulting in a partially saturated hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6b,7,10,10a-Tetrahydrofluoranthene can be achieved through several methods. One common approach involves the hydrogenation of fluoranthene under specific conditions. This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete hydrogenation of the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors where fluoranthene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6b,7,10,10a-Tetrahydrofluoranthene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of fluoranthene-quinones and other oxygenated derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated fluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
6b,7,10,10a-Tetrahydrofluoranthene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 6b,7,10,10a-Tetrahydrofluoranthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Fluoranthene: The parent compound of 6b,7,10,10a-Tetrahydrofluoranthene, characterized by its fully aromatic structure.
Tetrahydrofluoranthene: A partially hydrogenated derivative of fluoranthene, similar to this compound but with different hydrogenation positions.
Benzo[a]fluorene: Another polycyclic aromatic hydrocarbon with a similar structure but different chemical properties.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
58485-91-9 |
|---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
6b,7,10,10a-tetrahydrofluoranthene |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-6,9-10,12-13H,7-8H2 |
InChI-Schlüssel |
BSRLDUKWCMTJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2C1C3=CC=CC4=C3C2=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


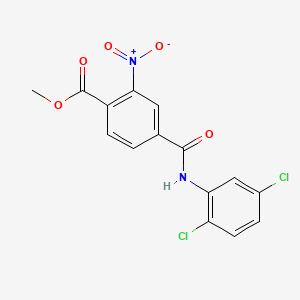
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
